1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to the arrest of the cell cycle, particularly at the G1/S transition, and thus inhibits cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Biochemical Analysis
Biochemical Properties
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane interacts with CDK2, a key enzyme involved in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in vitro, with IC50 values in the nanomolar range .
Cellular Effects
In cellular assays, the compound has shown potent cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It exerts its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding interaction inhibits the enzymatic activity of CDK2, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Scientific Research Applications
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activities.
Triazolo[4,3-b]pyridazine derivatives: These compounds also exhibit similar biological activities and are used in various medicinal chemistry applications.
Uniqueness
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane stands out due to its unique combination of structural features, which contribute to its potent CDK2 inhibitory activity. The presence of both pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine moieties enhances its binding affinity and selectivity towards CDK2 .
Properties
IUPAC Name |
1-methyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-15-12(9-20-23)16(18-10-17-15)25-6-2-5-24(7-8-25)14-4-3-13-21-19-11-26(13)22-14/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSRCKDNVARJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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